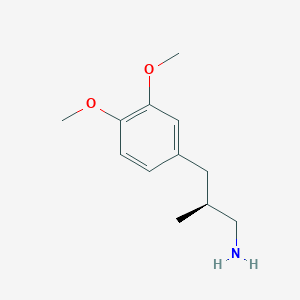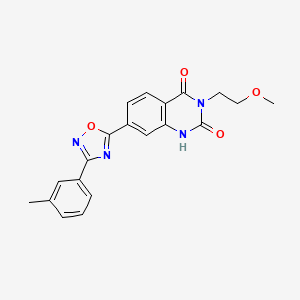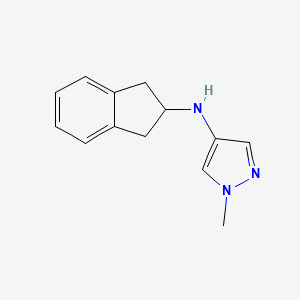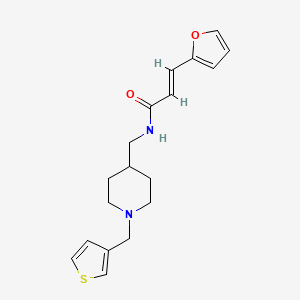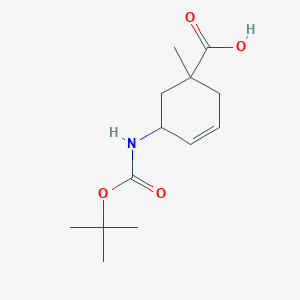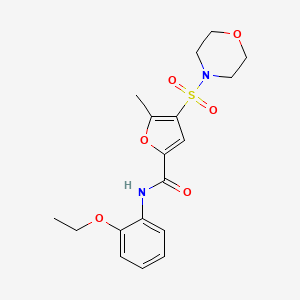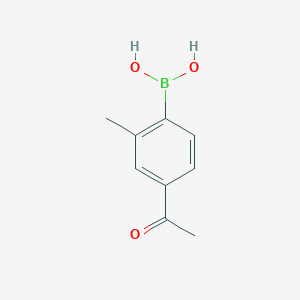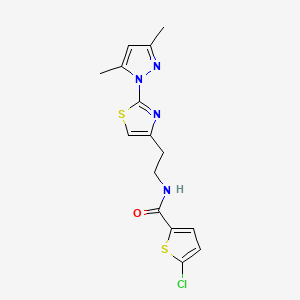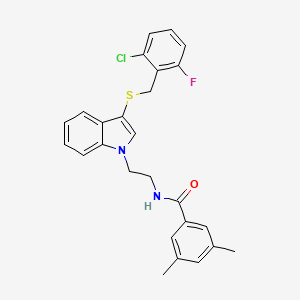
N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C26H24ClFN2OS and its molecular weight is 467. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analysis and Molecular Characterization
The compound's unique structure, characterized by its aromatic fluorine interactions and potential hydrogen bonding capabilities, offers a foundation for analyzing long-range through-space couplings, as demonstrated in studies on related fluorobenzamide derivatives. Such analyses contribute to our understanding of molecular interactions and the electronic properties critical in drug design and material science. The ability to analyze spin-spin couplings and the impact of molecular environments on these interactions is essential for developing new materials and pharmaceuticals with tailored properties (Rae et al., 1993).
Insecticidal Activity
Compounds structurally related to N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide exhibit significant insecticidal activity, specifically against lepidopterous pests. The exploration of such compounds highlights their potential in developing new insecticides that could play a crucial role in integrated pest management and resistance management programs, addressing the need for sustainable agricultural practices (Tohnishi et al., 2005).
Anticancer Properties
The exploration of benzamide derivatives in the context of anticancer research has led to the identification of compounds with potential therapeutic applications. By understanding the structure-activity relationships and the molecular mechanisms underlying their anticancer effects, researchers can design more effective and targeted cancer therapies. Such studies contribute to the expanding arsenal of anticancer agents, offering hope for more personalized and effective treatment strategies for various cancer types (Osmaniye et al., 2018).
Antimicrobial and Antifungal Applications
The development of new antimicrobial and antifungal agents is crucial in the fight against drug-resistant pathogens. Studies on fluorobenzamides containing thiazole and thiazolidine have demonstrated promising antimicrobial and antifungal activities. These findings underscore the potential of such compounds in developing new treatments for bacterial and fungal infections, addressing the urgent need for novel antimicrobials in the era of increasing resistance (Desai et al., 2013).
Neuroscientific Research
The use of benzamide derivatives in neuroscientific research, particularly in the study of Alzheimer's disease, represents a promising avenue for developing diagnostic tools and treatments. The ability to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients opens new doors for early diagnosis and the monitoring of disease progression and response to treatment. Such research is vital for advancing our understanding of neurodegenerative diseases and developing effective interventions (Shoghi-Jadid et al., 2002).
Propiedades
IUPAC Name |
N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClFN2OS/c1-17-12-18(2)14-19(13-17)26(31)29-10-11-30-15-25(20-6-3-4-9-24(20)30)32-16-21-22(27)7-5-8-23(21)28/h3-9,12-15H,10-11,16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSUSXWMUGRTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2758695.png)
![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2758696.png)
![9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B2758697.png)
![Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate](/img/structure/B2758698.png)
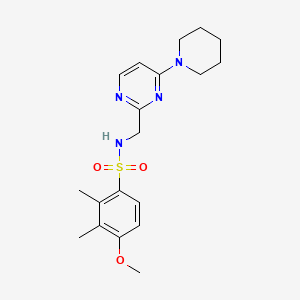
![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2758700.png)
